2-Bromo-1-(3-chloropyridin-4-YL)ethanone hydrobromide
Overview
Description
Molecular Structure Analysis
The InChI code for “2-Bromo-1-(3-chloropyridin-4-YL)ethanone hydrobromide” is 1S/C7H5BrClNO.BrH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder . It has a storage temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.Scientific Research Applications
Synthesis and Catalysis
2-Bromo-1-(3-chloropyridin-4-yl)ethanone hydrobromide is involved in various synthetic pathways, demonstrating its utility in organic synthesis. A study outlines the halogenation of α, β-unsaturated carbonyl compounds with OXONE® and hydrohalic acid, where mixtures afford solutions of bromine or chlorine, leading to α-bromo- or α-chloro-α,β-unsaturated carbonyl compounds in moderate to good yields (Kim & Park, 2004). This method's convenience and efficiency highlight the compound's role in facilitating chemical reactions.
Halogen Bonding in Molecular Structures
Research on enaminones, including compounds with bromophenyl groups similar to this compound, reveals intricate hydrogen-bonding patterns. These compounds form bifurcated intra- and intermolecular hydrogen bonds leading to centrosymmetric dimers and chains linked by weak C-H...Br interactions, which stabilize crystal structures (Balderson et al., 2007). This study showcases the potential of halogenated compounds in understanding and designing molecular assemblies with specific properties.
Bromination Agents
The synthesis and exploration of 1,2-dipyridiniumditribromide-ethane as a new brominating agent demonstrate the efficiency of bromine-containing compounds in organic reactions. This agent, showing remarkable reactivity toward various substrates by grinding in a mortar at room temperature, emphasizes the role of brominated compounds in facilitating solvent-free bromination processes (Kavala et al., 2005). The ability to recycle and reuse this agent points to its sustainable application in synthesis.
Luminescent Materials
Binuclear Bi(III) halide complexes with 1,2-bis(pyridinium)ethane cation, resulting from reactions involving bromide, exhibit orange-red luminescence in solid state (Adonin et al., 2016). This finding indicates the potential application of halogenated compounds in creating luminescent materials for various technological applications.
Surface Activity and Biological Interactions
Gemini pyridinium surfactants synthesized from bromoalkylthio ethers and pyridine demonstrate notable surface activity, low cytotoxicity, and DNA binding capabilities. These properties, evaluated through surface tension, conductivity measurements, and biological assays, reveal the multifunctional role of brominated surfactants in biomedical research and applications (Bhadani & Singh, 2009).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
2-bromo-1-(3-chloropyridin-4-yl)ethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO.BrH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYKAVOVCORZHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)CBr)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187669-52-8 | |
Record name | Ethanone, 2-bromo-1-(3-chloro-4-pyridinyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187669-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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